

[Orn5]-URP TFA structure and synthesis pathway

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An In-depth Technical Guide to the Structure and Synthesis of [Orn5]-URP TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Orn5]-URP is a synthetic peptide analog of the endogenous neuropeptide Urotensin-II-related peptide (URP). It is a potent and selective pure antagonist of the urotensin-II (UT) receptor. This document provides a comprehensive overview of the structure, synthesis pathway, and pharmacological characterization of [Orn5]-URP, presented as its trifluoroacetate (TFA) salt. Detailed experimental protocols for its synthesis and key characterization assays are provided, along with a summary of its quantitative pharmacological data. Visualizations of the synthesis workflow and the relevant signaling pathway are included to facilitate understanding.

Structure of [Orn5]-URP

[Orn5]-URP is an octapeptide with a disulfide bridge between the cysteine residues at positions 2 and 7, forming a cyclic hexapeptide core which is crucial for its biological activity. The primary structure of URP is Alanine-Cysteine-Phenylalanine-Tryptophan-Lysine-Tyrosine-Cysteine-Valine. In [Orn5]-URP, the lysine residue at position 5 is substituted with ornithine.

- Full Amino Acid Sequence: Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val
- Molecular Formula (peptide): C53H69N11O10S2



- Modification: Substitution of Lysine at position 5 with Ornithine.
- Salt Form: Typically synthesized and purified as a trifluoroacetate (TFA) salt.

The "TFA" designation indicates that the purified peptide is isolated as a salt with trifluoroacetic acid (CF₃COOH), which is commonly used in the final cleavage and purification steps of solid-phase peptide synthesis.

Synthesis Pathway

The synthesis of [Orn5]-URP is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Principles of Fmoc SPPS

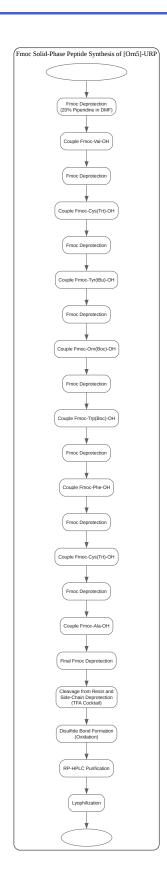
Fmoc-SPPS involves a series of repeating steps:

- Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- Activation and Coupling: The next Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminus of the resin-bound peptide.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The side chains of the amino acids are protected with acid-labile groups. The ornithine is incorporated using Fmoc-Orn(Boc)-OH, where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow Diagram





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Caption: Workflow for the solid-phase synthesis of [Orn5]-URP TFA.



Pharmacological Characterization

[Orn5]-URP has been characterized as a pure antagonist of the urotensin-II (UT) receptor. Unlike some other URP analogs, it does not exhibit partial agonist activity.[1] Its antagonist properties have been demonstrated in key functional assays.

Ouantitative Data

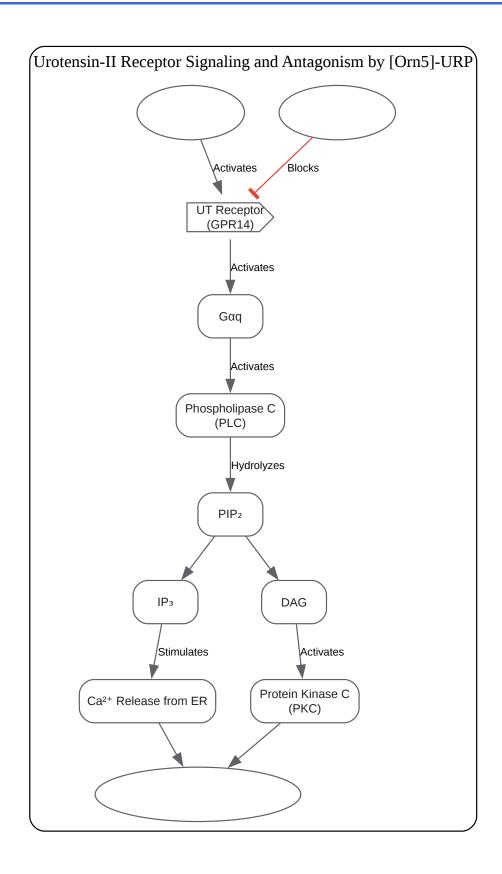
Parameter	Value	Assay	Tissue/Cell Type	Reference
pEC ₅₀	7.24	Inhibition of U-II induced effects	Rat Aorta	[2]
Binding	High-affinity sites	Radioligand displacement	Rat cortical astrocytes	[3]

Note: pEC₅₀ is the negative logarithm of the half maximal effective concentration. A higher value indicates greater potency.

Urotensin-II Receptor Signaling Pathway

The UT receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4][5] This signaling cascade is involved in various physiological responses, including vasoconstriction. [Orn5]-URP acts by competitively binding to the UT receptor, thereby preventing the binding of the endogenous agonists U-II and URP and inhibiting this downstream signaling.





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Caption: UT receptor signaling pathway and its inhibition by [Orn5]-URP.



Experimental Protocols Solid-Phase Peptide Synthesis of [Orn5]-URP

This protocol is a representative method based on standard Fmoc-SPPS procedures.

- Resin Preparation: Start with a Rink Amide resin. Swell the resin in DMF for 1 hour.
- Amino Acid Coupling Cycle (repeated for each amino acid):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 12 minutes.
 - Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
 - Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents
 of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in
 DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and add the solution to the
 resin. Agitate for 2 hours.
 - Washing: Wash the resin with DMF (3x) and DCM (3x).
- Sequence Assembly: The amino acids are coupled in the following order: Fmoc-Val-OH,
 Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH.
- Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2a.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours.
- Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
- Disulfide Bridge Formation: Dissolve the linear peptide in a dilute aqueous solution (e.g., 20% acetic acid) and adjust the pH to ~8.5. Stir the solution open to the air or use an oxidizing agent (e.g., H₂O₂) to facilitate the formation of the disulfide bond.



- Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified fractions to obtain the final [Orn5]-URP TFA product as a white powder.

Rat Aortic Ring Contraction Assay

This assay is used to determine the antagonist effect of [Orn5]-URP on U-II-induced vasoconstriction.

- Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
- Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
- Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.
- Antagonist Incubation: Add [Orn5]-URP to the organ baths at various concentrations and incubate for 20-30 minutes.
- Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (U-II
 or URP) in the presence of the antagonist.
- Data Analysis: Measure the contractile responses isometrically. Calculate the pA₂ value or the IC₅₀ for the antagonist from the shift in the agonist's concentration-response curve.

Calcium Mobilization Assay in Rat Cortical Astrocytes

This assay assesses the ability of [Orn5]-URP to inhibit agonist-induced increases in intracellular calcium.[3]

· Cell Culture: Culture primary rat cortical astrocytes until confluent.



- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
- Washing: Wash the cells with a physiological salt solution to remove excess dye.
- Antagonist Incubation: Incubate the cells with varying concentrations of [Orn5]-URP for a predetermined period.
- Agonist Stimulation: Stimulate the cells with a fixed concentration of U-II or URP.
- Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.
- Data Analysis: Quantify the peak fluorescence response and determine the inhibitory effect of [Orn5]-URP.

Conclusion

[Orn5]-URP TFA is a valuable pharmacological tool for studying the urotensinergic system. Its well-defined structure, accessible synthesis via SPPS, and its characterization as a pure UT receptor antagonist make it a suitable candidate for further research into the physiological and pathological roles of U-II and URP. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

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